molecular formula C13H23NO B13753141 Cyclopentyl(2-ethylpiperidin-1-yl)methanone CAS No. 574718-40-4

Cyclopentyl(2-ethylpiperidin-1-yl)methanone

Cat. No.: B13753141
CAS No.: 574718-40-4
M. Wt: 209.33 g/mol
InChI Key: XIUAWVWOVMNYNX-UHFFFAOYSA-N
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Description

Cyclopentyl(2-ethylpiperidin-1-yl)methanone is a ketone-derived compound featuring a cyclopentyl group linked via a methanone bridge to a 2-ethyl-substituted piperidine ring. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and materials science research.

Properties

CAS No.

574718-40-4

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

cyclopentyl-(2-ethylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H23NO/c1-2-12-9-5-6-10-14(12)13(15)11-7-3-4-8-11/h11-12H,2-10H2,1H3

InChI Key

XIUAWVWOVMNYNX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2CCCC2

Origin of Product

United States

Preparation Methods

The synthesis of Cyclopentyl(2-ethylpiperidin-1-yl)methanone typically involves the reaction of cyclopentanone with 2-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Cyclopentyl(2-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Cyclopentyl(2-ethylpiperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclopentyl(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context .

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Molecular Weight Key Substituents Thermal Stability (°C) Bond Dissociation Energy (eV) Notable Properties
Cyclopentyl(2-ethylpiperidin-1-yl)methanone ~237.38 (est.) 2-Ethylpiperidine, Cyclopentyl ~200–250 (inferred) ~5.7 (N–C, inferred) High lipophilicity, moderate H-bonding
Piperidin-1-yl(pyridin-2-yl)methanone 190.24 Pyridinyl, Piperidinyl N/A N/A Aromaticity, enhanced solubility
Di(1H-tetrazol-5-yl)methanone oxime ~210.15 Tetrazole, Oxime 288.7 N/A High thermal stability via H-bonding
Cyclopentyl(1-Indole-3-yl)methanone ~239.31 Indole, Cyclopentyl N/A N/A Steric hindrance, low crystallinity

Biological Activity

Cyclopentyl(2-ethylpiperidin-1-yl)methanone is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group and a 2-ethylpiperidin-1-yl moiety linked through a methanone functional group. This unique structure contributes to its distinctive chemical properties, which may influence its biological activity.

Property Description
Molecular Formula C12_{12}H17_{17}N1_{1}O1_{1}
Molecular Weight 191.27 g/mol
Functional Groups Ketone, Piperidine

This compound is believed to interact with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thus modulating biochemical pathways relevant to disease processes.
  • Receptor Modulation : It could influence receptor activity, potentially affecting neurotransmitter systems involved in neurological functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuropharmacological Effects :
    • Studies suggest that this compound may have implications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
    • Its interaction with receptors involved in mood regulation could position it as a candidate for antidepressant or anxiolytic therapies.
  • Antitumor Potential :
    • Preliminary investigations have shown that compounds with similar structures can exhibit antitumor activity by inhibiting specific signaling pathways associated with cancer cell proliferation .
  • Pharmacological Research Applications :
    • This compound serves as an intermediate in synthesizing more complex pharmaceutical compounds, indicating its utility in drug development.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound Biological Activity Notes
Cyclopentyl(3-methylpiperidin-1-yl)methanoneAntidepressant-like effectsSimilar mechanism of action
Cyclopentyl(3-ethylpiperidin-1-yl)methanonePotential antitumor activityVariations in side chain influence efficacy

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